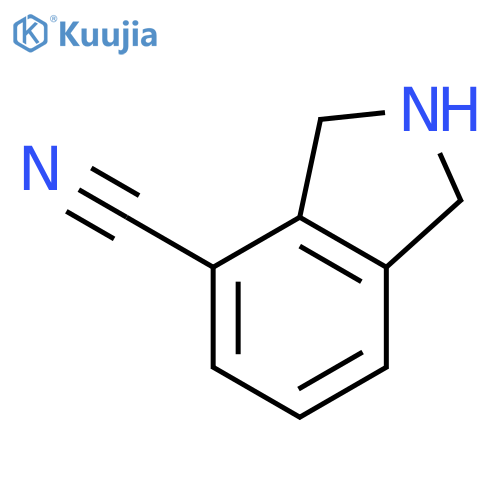

Cas no 1159883-00-7 (Isoindoline-4-carbonitrile)

Isoindoline-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2,3-dihydro-1H-Isoindole-4-carbonitrile

- isoindoline-4-carbonitrile

- 1159883-00-7

- EN300-265929

- ZKANZNPZUIQXGN-UHFFFAOYSA-N

- SB64466

- DA-33511

- SCHEMBL3055180

- AKOS006349286

- Isoindoline-4-carbonitrile

-

- MDL: MFCD19216594

- インチ: InChI=1S/C9H8N2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3,11H,5-6H2

- InChIKey: ZKANZNPZUIQXGN-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(CN1)C(=CC=C2)C#N

計算された属性

- せいみつぶんしりょう: 144.068748264g/mol

- どういたいしつりょう: 144.068748264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

Isoindoline-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-265929-5.0g |

2,3-dihydro-1H-isoindole-4-carbonitrile |

1159883-00-7 | 5.0g |

$1445.0 | 2023-02-28 | ||

| Chemenu | CM235662-10g |

Isoindoline-4-carbonitrile |

1159883-00-7 | 95% | 10g |

$2057 | 2021-08-04 | |

| Chemenu | CM235662-5g |

Isoindoline-4-carbonitrile |

1159883-00-7 | 95% | 5g |

$1468 | 2021-08-04 | |

| Enamine | EN300-265929-10.0g |

2,3-dihydro-1H-isoindole-4-carbonitrile |

1159883-00-7 | 10.0g |

$2809.0 | 2023-02-28 | ||

| Alichem | A199007770-5g |

Isoindoline-4-carbonitrile |

1159883-00-7 | 95% | 5g |

$2050.20 | 2023-09-04 | |

| Matrix Scientific | 131842-25g |

Isoindoline-4-carbonitrile, 97% |

1159883-00-7 | 97% | 25g |

$4474.00 | 2023-09-09 | |

| Enamine | EN300-265929-1.0g |

2,3-dihydro-1H-isoindole-4-carbonitrile |

1159883-00-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-265929-0.1g |

2,3-dihydro-1H-isoindole-4-carbonitrile |

1159883-00-7 | 0.1g |

$313.0 | 2023-09-13 | ||

| Enamine | EN300-265929-0.5g |

2,3-dihydro-1H-isoindole-4-carbonitrile |

1159883-00-7 | 0.5g |

$341.0 | 2023-09-13 | ||

| Alichem | A199007770-25g |

Isoindoline-4-carbonitrile |

1159883-00-7 | 95% | 25g |

$4727.52 | 2023-09-04 |

Isoindoline-4-carbonitrile 関連文献

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

Isoindoline-4-carbonitrileに関する追加情報

Comprehensive Overview of Isoindoline-4-carbonitrile (CAS No. 1159883-00-7): Properties, Applications, and Industry Insights

Isoindoline-4-carbonitrile (CAS No. 1159883-00-7) is a specialized organic compound belonging to the isoindoline family, a structural motif widely utilized in pharmaceutical, agrochemical, and material science research. This nitrile-substituted derivative has garnered significant attention due to its versatile reactivity and potential applications in drug discovery, particularly in the synthesis of heterocyclic scaffolds. The compound's molecular formula, C9H6N2, and its unique carbonitrile functional group make it a valuable intermediate for constructing complex molecules.

In recent years, the demand for isoindoline-based compounds has surged, driven by their prominence in medicinal chemistry. Researchers frequently search for "Isoindoline-4-carbonitrile synthesis" or "CAS 1159883-00-7 applications," reflecting its relevance in developing kinase inhibitors and antimicrobial agents. The compound's nitrile group serves as a strategic handle for further derivatization, enabling the creation of amides, carboxylic acids, or tetrazoles—key pharmacophores in modern drug design. Its thermal stability and solubility in common organic solvents (e.g., DMF, DMSO) further enhance its utility in high-throughput screening platforms.

From an industrial perspective, 1159883-00-7 aligns with the growing focus on sustainable chemistry. Manufacturers increasingly optimize routes to minimize waste, as evidenced by searches for "green synthesis of Isoindoline-4-carbonitrile." Catalytic cyanation methods using Pd or Cu complexes have emerged as eco-friendly alternatives to traditional approaches. Additionally, the compound's role in organic electronics—such as OLED materials—has sparked interest, with queries like "Isoindoline nitriles in optoelectronics" trending in material science forums.

Quality control of CAS No. 1159883-00-7 remains critical, with HPLC purity (>98%) and spectroscopic validation (NMR, IR) being common purchase criteria. Analytical data reveals distinct peaks at 2230 cm-1 (C≡N stretch) and 1600 cm-1 (aromatic C=C), serving as fingerprint regions for identity confirmation. Storage recommendations typically suggest inert atmospheres (N2) at 2-8°C to prevent hydrolysis of the carbonitrile moiety—a frequent concern among end-users.

The patent landscape surrounding Isoindoline-4-carbonitrile derivatives has expanded rapidly, particularly in oncology and CNS disease applications. Key patents describe its incorporation into PARP inhibitors and allosteric modulators, addressing search trends like "isoindoline nitrile drug candidates 2024." This aligns with the broader pharmaceutical industry's push toward targeted therapies and personalized medicine, where such scaffolds enable precise molecular interactions.

Regulatory compliance for 1159883-00-7 follows standard organic intermediate guidelines, with SDS documentation emphasizing proper PPE (gloves, goggles) during handling. While not classified as hazardous under GHS, its powder form warrants dust control measures—a detail often queried in "safe handling of Isoindoline-4-carbonitrile" searches. Global suppliers typically provide REACH and TSCA certifications to facilitate international trade.

Emerging research explores Isoindoline-4-carbonitrile's potential in asymmetric catalysis, where its planar chirality can induce enantioselectivity. This application answers niche searches like "chiral isoindoline catalysts" in synthetic methodology journals. Furthermore, computational studies (DFT calculations) predict favorable ADMET properties for its derivatives, making it a promising lead for oral bioavailability optimization—a hot topic in preclinical development circles.

Market analysts project steady growth for the isoindoline chemical space, with CAGR estimates of 6.2% (2024-2030), fueled by demand in Asia-Pacific pharmaceutical hubs. Custom synthesis inquiries for 4-substituted isoindoline nitriles frequently specify isotopic labeling (13C, 15N) for tracer studies, reflecting advanced research needs. These trends underscore the compound's evolving role from a simple building block to a strategic enabler of innovation across multiple disciplines.

1159883-00-7 (Isoindoline-4-carbonitrile) 関連製品

- 263888-58-0(Isoindoline-5-carbonitrile)

- 90691-33-1(Ethyl Acetate-d3)

- 2166760-34-3(2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid)

- 2507855-59-4((7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate)

- 90348-24-6(2-isocyanobenzonitrile)

- 2580225-98-3(1-Benzoylazetidine-3-sulfonamide)

- 2649061-46-9(2-chloro-4-isocyanato-6-methylpyridine)

- 2229403-62-5(3,3-difluoro-2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-amine)

- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)

- 1780418-64-5(1-(4-bromo-3,5-dimethoxyphenyl)cyclopropylmethanamine)